molecular formula C14H10F4N4O7S B045244 Primisulfuron CAS No. 113036-87-6

Primisulfuron

Cat. No.: B045244
CAS No.: 113036-87-6
M. Wt: 454.31 g/mol
InChI Key: GPGLBXMQFQQXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primisulfuron is a selective, systemic herbicide belonging to the sulfonylurea class. It is primarily used for post-emergence control of annual and perennial grasses and broadleaf weeds in corn (Zea mays) crops. The compound is absorbed through the roots and foliage of plants, inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of essential amino acids in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Primisulfuron is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4,6-bis(difluoromethoxy)-2-pyrimidinamine with 2-chlorosulfonylbenzoic acid to form the sulfonylurea linkage. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product with the required purity and quality standards .

Mechanism of Action

Primisulfuron exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is essential for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting AHAS, this compound disrupts protein synthesis and cell division in susceptible plants, leading to their death .

Comparison with Similar Compounds

    Nicosulfuron: Similar to primisulfuron, nicosulfuron is used for post-emergence control of grasses and broadleaf weeds in corn.

    Rimsulfuron: Another sulfonylurea herbicide, rimsulfuron, is used for weed control in various crops, including corn and potatoes.

Uniqueness: this compound is unique in its specific application for post-emergence weed control in corn, with a particular efficacy against johnsongrass and other perennial grasses . Its selective action and systemic absorption make it a valuable tool in integrated weed management programs.

Properties

IUPAC Name

2-[[4,6-bis(difluoromethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N4O7S/c15-11(16)28-8-5-9(29-12(17)18)20-13(19-8)21-14(25)22-30(26,27)7-4-2-1-3-6(7)10(23)24/h1-5,11-12H,(H,23,24)(H2,19,20,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGLBXMQFQQXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150270
Record name Primisulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113036-87-6
Record name Primisulfuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113036-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Primisulfuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113036876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Primisulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRIMISULFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UFU80LX99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Primisulfuron
Reactant of Route 2
Primisulfuron
Reactant of Route 3
Reactant of Route 3
Primisulfuron
Reactant of Route 4
Primisulfuron
Reactant of Route 5
Reactant of Route 5
Primisulfuron
Reactant of Route 6
Reactant of Route 6
Primisulfuron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.